REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4](=O)[CH2:5][C:6]([O:8][CH3:9])=[O:7].[F:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[F:20])[CH:15]=O.[NH2:21][C:22]([NH2:24])=[O:23].B(F)(F)F.CCOCC.C(=O)(O)[O-].[Na+]>C1COCC1.[Cu-]=O.C(O)(=O)C>[CH3:9][O:8][C:6]([C:5]1[CH:15]([C:14]2[CH:17]=[CH:18][C:19]([F:20])=[C:12]([F:11])[CH:13]=2)[NH:24][C:22](=[O:23])[NH:21][C:4]=1[CH2:3][O:2][CH3:1])=[O:7] |f:3.4,5.6|
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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COCC(CC(=O)OC)=O
|
Name
|
|
Quantity
|
51.39 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=O)C=CC1F
|
Name
|
|
Quantity
|
31.64 g
|
Type
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reactant
|
Smiles
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NC(=O)N
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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56 mL
|
Type
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reactant
|
Smiles
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B(F)(F)F.CCOCC
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Name
|
EtOAc hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
5.06 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Name
|
|
Quantity
|
2.05 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
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The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
completion of the reaction
|
Type
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TEMPERATURE
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Details
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It was cooled
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Type
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FILTRATION
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Details
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the resulting mixture was filtered through Celite
|
Type
|
WASH
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Details
|
The Celite pad was washed with dichloromethane (400 mL)
|
Type
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CUSTOM
|
Details
|
The organic layer was separated from the filtrate
|
Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with more dichloromethane (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column on silica gel using 50% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(NC(NC1C1=CC(=C(C=C1)F)F)=O)COC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |